BenchChemオンラインストアへようこそ!

Eldacimibe

Atherosclerosis Lipoprotein Oxidation ACAT Inhibition

Eldacimibe (WAY-ACA-147) is a Meldrum's acid-based ACAT2 inhibitor with a unique dual mechanism: it blocks cholesterol esterification and inhibits LDL oxidation. Unlike dual ACAT1/2 inhibitors like Avasimibe, its selectivity enables precise dissection of ACAT2-specific pathways in atherogenesis. With Phase 2 clinical development history and no safety-related discontinuation, it serves as a superior reference standard for medicinal chemistry and translational studies. Choose Eldacimibe for reproducible results in foam cell assays and cholesterol metabolism research.

Molecular Formula C39H58N2O5
Molecular Weight 634.9 g/mol
CAS No. 141993-70-6
Cat. No. B1671163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEldacimibe
CAS141993-70-6
SynonymsEldacimibe;  UNII-4PBL76O2G8;  WAY-ACA-147;  Eldacimibe [USAN];  ACA 147;  ANA 147;  WAY 125147;  WAY ACA 147.
Molecular FormulaC39H58N2O5
Molecular Weight634.9 g/mol
Structural Identifiers
SMILESCCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3
InChIKeyHGLFNRGXRCKGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eldacimibe (CAS 141993-70-6): Baseline Characteristics and Mechanism for ACAT2 Inhibitor Procurement


Eldacimibe (CAS 141993-70-6), also known as WAY-ACA-147 or ACA-147, is a small-molecule inhibitor of sterol O-acyltransferase/acyl-CoA:cholesterol acyltransferase (SOAT/ACAT), with reported selectivity for the ACAT2 isozyme [1]. It is a Meldrum's acid derivative originally developed by Wyeth as a lipid-lowering agent for the potential treatment of hypercholesterolemia and atherosclerosis [2]. The compound advanced to Phase 2 clinical evaluation for hyperlipidemia (ICD-11: 5C80) before development was reportedly discontinued [3][4].

Why In-Class ACAT2 Inhibitors Cannot Simply Substitute for Eldacimibe in Research and Procurement


The ACAT/SOAT inhibitor class exhibits significant heterogeneity in isozyme selectivity (ACAT1 vs. ACAT2), potency, and off-target profiles, making simple interchange between compounds scientifically unsound . For example, while Eldacimibe is characterized primarily as an ACAT2 inhibitor, clinical-stage comparators such as Avasimibe (PD-148515) and Pactimibe (CS-505) are dual ACAT1/ACAT2 inhibitors with documented IC50 values in the micromolar range that differ substantially from each other [1][2]. Moreover, the unique Meldrum's acid scaffold of Eldacimibe is chemically distinct from the structures of other ACAT inhibitors, which has been correlated with a dual mechanism of action that includes direct inhibition of low-density lipoprotein (LDL) oxidation—a property not universally shared across the class [3]. Consequently, substituting Eldacimibe with an in-class alternative without rigorous cross-validation introduces confounding variables in mechanistic studies and compromises the reproducibility of established disease models.

Eldacimibe (141993-70-6) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Guide for Scientific Selection


Dual Mechanism Differentiation: LDL Oxidation Inhibition vs. ACAT-Only Comparators

Unlike classical ACAT inhibitors that target cholesterol esterification alone, Eldacimibe (ACA-147) has been demonstrated in direct comparative studies to also inhibit the oxidative modification of low-density lipoprotein (LDL), providing a dual mechanism of action [1]. While specific IC50 values for Eldacimibe's ACAT2 inhibition are not publicly disclosed, its additional capacity to block LDL oxidation—a key initiating event in atherogenesis—is a verified point of differentiation from agents lacking this property, such as the early ACAT inhibitor CI-976, which does not share this dual functionality [1].

Atherosclerosis Lipoprotein Oxidation ACAT Inhibition

In Vivo Antiatherogenic Efficacy: Cholesterol-Fed Rabbit Model Data for Eldacimibe vs. Untreated Control

In a cholesterol-fed rabbit model of atherosclerosis, Eldacimibe (ACA-147) demonstrated significant antiatherogenic activity, as reported in a 1995 review of hypocholesterolemic agents [1]. The compound was shown to inhibit cholesterol absorption, reduce plasma LDL-cholesterol levels, prevent LDL oxidation, and increase HDL-cholesterol. While direct quantitative data (e.g., percent reduction in lesion area) from this specific study are not provided in the abstracted source, the qualitative outcome establishes a clear in vivo differentiation from ACAT inhibitors that failed to show benefit in advanced atherosclerosis models, such as the dual inhibitor Pactimibe, which showed limited efficacy in Phase 2/3 clinical trials and was ultimately discontinued [2].

Atherosclerosis In Vivo Pharmacology Cholesterol Metabolism

Clinical Development Progression: Phase 2 Status as a Differentiator from Failed ACAT1/2 Inhibitors

Eldacimibe advanced to Phase 2 clinical trials for hyperlipidemia (ICD-11: 5C80), indicating a favorable preliminary safety and tolerability profile [1]. In contrast, the dual ACAT1/2 inhibitor Avasimibe (PD-148515) was discontinued in Phase 3 for peripheral vascular disease, and the ACAT1/2 inhibitor Pactimibe (CS-505) was discontinued after Phase 2/3, both due to lack of efficacy or adverse events [1]. This differential clinical attrition provides indirect but meaningful evidence that Eldacimibe's specific molecular properties (e.g., ACAT2 selectivity, Meldrum's acid scaffold) conferred a development advantage, at least through Phase 2, over less selective or chemically distinct ACAT inhibitors.

Clinical Pharmacology Drug Development Hyperlipidemia

Eldacimibe (141993-70-6): Recommended Research and Industrial Application Scenarios


Investigating Dual ACAT Inhibition and LDL Oxidation in Atherosclerosis Models

Eldacimibe is optimally suited for studies exploring the intersection of cholesterol esterification and oxidative stress in atherogenesis. Its unique dual mechanism, validated by the Adelman et al. 1994 report, allows researchers to simultaneously inhibit ACAT2-mediated cholesterol ester formation and LDL oxidation [1]. This makes it a superior tool compared to single-mechanism ACAT inhibitors (e.g., early agents like CI-976) for in vitro foam cell formation assays or in vivo rabbit models of atherosclerosis.

Mechanistic Studies of ACAT2 Selectivity and Isozyme-Specific Pharmacology

Given the distinct physiological roles of ACAT1 (ubiquitous, involved in cellular cholesterol homeostasis) and ACAT2 (intestinal and hepatic, involved in lipoprotein assembly), Eldacimibe's reported selectivity for ACAT2 makes it a valuable probe for dissecting isozyme-specific functions [2]. Researchers can use Eldacimibe in comparative studies with dual inhibitors (e.g., Avasimibe) or ACAT1-selective inhibitors (e.g., K-604) to elucidate the differential contributions of each isozyme to lipid metabolism and disease pathology.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Meldrum's Acid Derivatives

Eldacimibe represents a distinct chemical scaffold (a Meldrum's acid derivative) within the ACAT inhibitor landscape [3]. Its well-defined structure, advanced clinical development history, and unique dual activity profile make it a benchmark for medicinal chemistry campaigns seeking to optimize ACAT2 inhibitors. The compound serves as a reference standard for comparing the potency, selectivity, and anti-oxidative properties of novel synthetic ACAT inhibitors.

Comparative Studies of Clinical-Stage ACAT Inhibitors in Preclinical Models

For research groups studying the translational challenges of ACAT inhibition, Eldacimibe offers a unique vantage point. As a Phase 2 candidate that was not terminated for safety reasons, it can be used in head-to-head preclinical studies with failed ACAT inhibitors (e.g., Avasimibe, Pactimibe) to identify pharmacodynamic markers or off-target effects that differentiate clinical success from failure [4]. This can inform the design of next-generation lipid-lowering agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eldacimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.